molecular formula C11H23ClN2O2 B1394289 (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride CAS No. 792969-69-8

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Cat. No. B1394289
CAS RN: 792969-69-8
M. Wt: 250.76 g/mol
InChI Key: TWALJKZSNHQOBH-OULXEKPRSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride” is defined by its molecular formula, C11H23ClN2O2. The specific arrangement of these atoms in space defines the 3D structure of the molecule, which is crucial for its physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. Unfortunately, specific details about these properties are not available in the search results .

Scientific Research Applications

Enantioconvergent Synthesis

  • Intermediate in Delta-Opioid Receptor Ligands : A study demonstrated an efficient enantioconvergent synthesis process for (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, a crucial intermediate in synthesizing delta-opioid receptor ligands (Janetka et al., 2003).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : The synthesis of various derivatives like (2R,5S)-2,5-Dimethyl-4-(3Fluorobenzyl) Piperazine from (2R,5S)-2,5-Dimethylpiperazine has been reported, demonstrating its application in organic synthesis (Y. Jian, 2011).

Material Science and Polymer Research

  • Medical Implant Applications : Piperazine copolymers, including those derived from trans-2,5-dimethylpiperazine, have been investigated for potential use in medical implants, specifically for cornea replacement in the eye (Bruck, 1969).

Crystallography and Molecular Structure Analysis

  • Crystal Structure Determination : The crystal and molecular structure of various compounds, such as trans-2,5-Dimethylpiperazine, has been determined, contributing significantly to the field of crystallography and material sciences (Okamoto et al., 1982).

Pharmacological Applications

  • Androgen Receptor Antagonist : There's research on the synthesis of novel trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives as androgen receptor antagonists, showing its potential application in prostate cancer therapy (Kinoyama et al., 2006).

properties

IUPAC Name

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALJKZSNHQOBH-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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